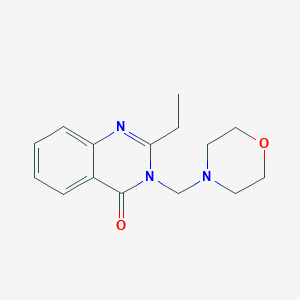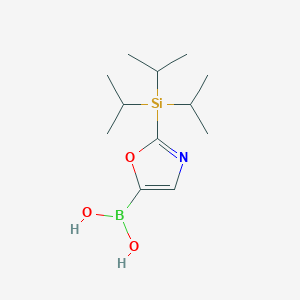
(2-(Triisopropylsilyl)oxazol-5-yl)boronic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2-(Triisopropylsilyl)oxazol-5-yl)boronic acid is a boronic acid derivative that has gained attention in the field of organic chemistry due to its unique structural properties and reactivity. This compound is characterized by the presence of a boronic acid group attached to an oxazole ring, which is further substituted with a triisopropylsilyl group. The combination of these functional groups imparts distinct chemical properties, making it a valuable reagent in various chemical reactions and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
One common method involves the cyclization of an appropriate precursor to form the oxazole ring, followed by borylation using a boron reagent such as bis(pinacolato)diboron under palladium-catalyzed conditions . The reaction conditions often include the use of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) to facilitate the reaction.
Industrial Production Methods
While specific industrial production methods for (2-(Triisopropylsilyl)oxazol-5-yl)boronic acid are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions to improve yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
(2-(Triisopropylsilyl)oxazol-5-yl)boronic acid undergoes various types of chemical reactions, including:
Suzuki-Miyaura Coupling: This is a widely used reaction where the boronic acid group reacts with aryl or vinyl halides in the presence of a palladium catalyst to form carbon-carbon bonds.
Oxidation: The boronic acid group can be oxidized to form boronic esters or boronic anhydrides under appropriate conditions.
Substitution: The oxazole ring can undergo electrophilic substitution reactions, allowing for further functionalization of the compound.
Common Reagents and Conditions
Suzuki-Miyaura Coupling: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., K2CO3), and solvents (e.g., DMF or toluene) are commonly used.
Oxidation: Oxidizing agents such as hydrogen peroxide or sodium perborate can be employed.
Substitution: Electrophiles such as alkyl halides or acyl chlorides can be used for substitution reactions on the oxazole ring.
Major Products Formed
Suzuki-Miyaura Coupling: Formation of biaryl or vinyl-aryl compounds.
Oxidation: Formation of boronic esters or anhydrides.
Substitution: Formation of substituted oxazole derivatives.
Applications De Recherche Scientifique
(2-(Triisopropylsilyl)oxazol-5-yl)boronic acid has several applications in scientific research:
Chemistry: It is used as a reagent in cross-coupling reactions to form complex organic molecules.
Biology: The compound can be used in the synthesis of biologically active molecules, including potential pharmaceuticals.
Industry: The compound can be used in the production of advanced materials and polymers with specific properties.
Mécanisme D'action
The mechanism of action of (2-(Triisopropylsilyl)oxazol-5-yl)boronic acid in chemical reactions involves the interaction of the boronic acid group with various reagents and catalysts. In Suzuki-Miyaura coupling, the boronic acid group undergoes transmetalation with a palladium catalyst, followed by reductive elimination to form the desired carbon-carbon bond . The oxazole ring can participate in electrophilic substitution reactions, allowing for further functionalization and modification of the compound.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-Methylbenzoxazole-5-boronic acid pinacol ester
- 2-Methylthiazole-5-boronic acid pinacol ester
- 2-Hydroxypyrimidine-5-boronic acid pinacol ester
Uniqueness
(2-(Triisopropylsilyl)oxazol-5-yl)boronic acid is unique due to the presence of the triisopropylsilyl group, which provides steric protection and enhances the stability of the compound. This makes it particularly useful in reactions where stability and selectivity are crucial. Additionally, the combination of the oxazole ring and boronic acid group offers a versatile platform for further functionalization and application in various fields .
Propriétés
Formule moléculaire |
C12H24BNO3Si |
|---|---|
Poids moléculaire |
269.22 g/mol |
Nom IUPAC |
[2-tri(propan-2-yl)silyl-1,3-oxazol-5-yl]boronic acid |
InChI |
InChI=1S/C12H24BNO3Si/c1-8(2)18(9(3)4,10(5)6)12-14-7-11(17-12)13(15)16/h7-10,15-16H,1-6H3 |
Clé InChI |
NYDKNTMDWOFMIN-UHFFFAOYSA-N |
SMILES canonique |
B(C1=CN=C(O1)[Si](C(C)C)(C(C)C)C(C)C)(O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




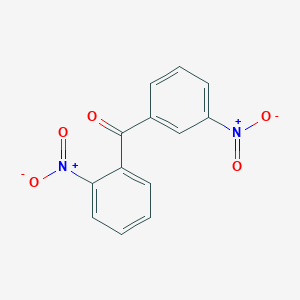
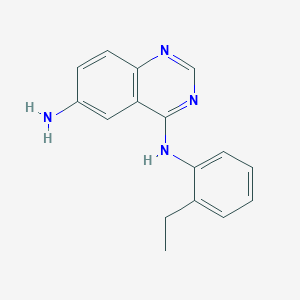

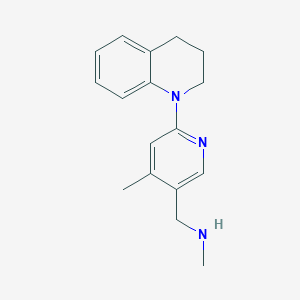

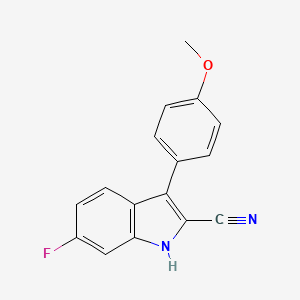
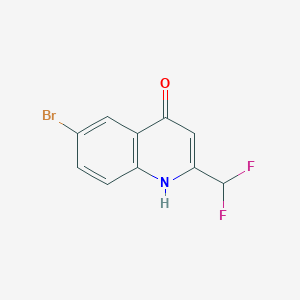
![[5-Methyl-6-(phenacylamino)pyridin-3-yl]boronic acid](/img/structure/B11852053.png)
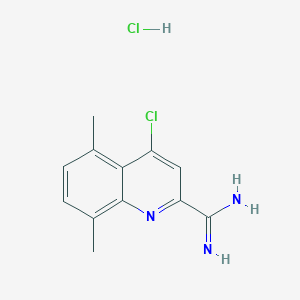
![1-[1-(Acetylamino)ethyl]naphthalen-2-yl acetate](/img/structure/B11852064.png)

